(2S,4R)-2-amino-4-hydroxypentanedioic acid (CAS: 2485-33-8), also designated as (4R)-4-hydroxy-L-glutamic acid or L-erythro-4-hydroxyglutamic acid, is a highly functionalized glutamic acid derivative utilized as a critical pharmacological probe and synthetic precursor. Featuring a hydroxyl group at the C-4 position with strict (4R) stereochemistry, this compound serves as a primary substrate for aspartate aminotransferases and a stereospecific ligand for excitatory amino acid transporters (EAAT1-3) and metabotropic glutamate receptors (mGluRs) . In procurement contexts, it is primarily sourced for structure-activity relationship (SAR) studies of glutamatergic neurotransmission, chemoenzymatic synthesis of 4-substituted glutamate analogs, and as a benchmark substrate in transporter assays where the precise spatial orientation of the 4-hydroxyl group dictates binding affinity and transport kinetics [1].
Substituting (2S,4R)-2-amino-4-hydroxypentanedioic acid with generic L-glutamic acid or its diastereomer, (2S,4S)-4-hydroxy-L-glutamic acid, fundamentally compromises assay integrity and synthetic outcomes. The (4R) stereocenter is critical for specific binding orientations within the active sites of EAATs and mGluRs; for instance, the (2S,4S) isomer exhibits distinctly different activation potencies across mGlu1a, mGlu2, and mGlu8a receptors [1]. Furthermore, in chemoenzymatic synthesis using aspartate aminotransferase, the stereospecificity of the precursor dictates the enantiomeric excess of the resulting 4-alkylglutamic acid derivatives [2]. Using a racemic mixture or an alternative stereoisomer leads to heterogeneous ligand profiles, confounding pharmacological characterization and rendering the material unsuitable for high-precision transporter or receptor profiling.
The activation profile of metabotropic glutamate receptors is highly dependent on the C-4 stereochemistry of the hydroxyglutamate ligand. Studies evaluating mGluR activation demonstrate that (2S,4R)-4-hydroxy-L-glutamic acid activates cloned mGlu1a, mGlu2, and mGlu8a receptors with distinct dose-dependent potencies compared to its diastereomer, (2S,4S)-4-hydroxy-L-glutamic acid[1]. The precise spatial orientation of the hydroxyl group in the (4R) configuration alters the agonist binding site interaction, making it a non-interchangeable probe for mapping receptor subtype selectivity [1].
| Evidence Dimension | Receptor activation profile (mGlu1a, mGlu2, mGlu8a) |
| Target Compound Data | Specific dose-dependent activation profile dictated by (4R) stereochemistry |
| Comparator Or Baseline | (2S,4S)-4-hydroxy-L-glutamic acid (L-threo isomer) |
| Quantified Difference | Distinct activation potencies between the (2S,4R) and (2S,4S) isomers |
| Conditions | Cloned mGlu1a, mGlu2, and mGlu8a receptor activation assays |
Buyers conducting SAR studies on mGluRs must procure the exact (2S,4R) isomer to ensure accurate receptor mapping, as the (2S,4S) diastereomer yields fundamentally different activation data.
(2S,4R)-2-amino-4-hydroxypentanedioic acid and its structural analogs serve as critical substrates for chemoenzymatic synthesis using aspartate aminotransferase (AAT). Research demonstrates that specific 4-substituted ketoglutaric acids can be enzymatically converted into L-2,4-syn-4-alkylglutamic acid analogs with high enantiomeric excess (>99% ee) [1]. The structural framework of the 4-hydroxyglutamate system is essential for maintaining compatibility with the AAT active site, allowing the generation of ligands that exhibit distinct pharmacological profiles at human glutamate transporter subtypes 1-3 (EAAT1-3) compared to unsubstituted L-glutamate [1].
| Evidence Dimension | Enantiomeric excess in chemoenzymatic synthesis |
| Target Compound Data | >99% ee for synthesized 4-substituted analogs |
| Comparator Or Baseline | Non-enzymatic synthesis or unsubstituted L-glutamate |
| Quantified Difference | High stereocontrol (>99% ee) enabling specific EAAT1-3 targeting |
| Conditions | Aspartate aminotransferase (AAT) catalyzed synthesis from 4-substituted precursors |
For laboratories synthesizing novel EAAT inhibitors, procuring this specific scaffold ensures high enantiomeric purity and compatibility with established aminotransferase-driven synthetic routes.
(2S,4R)-2-amino-4-hydroxypentanedioic acid functions as a direct substrate for glutamic-aspartic transaminase (GOT1), undergoing specific conversion to alpha-hydroxy-gamma-ketoglutarate. In enzymatic assays, its behavior as a substrate allows researchers to map the active site tolerance of transaminases compared to the native substrate, L-glutamate [1]. The presence of the 4-hydroxyl group alters the kinetic parameters, making it a valuable tool for studying the structural requirements of pyridoxal phosphate-dependent enzymes and amino acid metabolism pathways [1].
| Evidence Dimension | Enzyme substrate viability |
| Target Compound Data | Converted to alpha-hydroxy-gamma-ketoglutarate by GOT1 |
| Comparator Or Baseline | L-glutamate (native substrate) |
| Quantified Difference | Distinct kinetic profile and product formation due to the 4-hydroxyl group |
| Conditions | Purified glutamic-aspartic transaminase assays |
Buyers requiring specific non-native substrates for transaminase kinetic assays or metabolic pathway tracing must use this compound rather than standard L-glutamate.
Due to its stereospecific activation profile, this compound is heavily utilized in pharmacological assays to map the agonist binding sites of metabotropic glutamate receptors (mGlu1a, mGlu2, and mGlu8a), where it provides essential comparative data against its (2S,4S) diastereomer [1].
The compound's structural backbone is ideal for aspartate aminotransferase-catalyzed synthesis, enabling the production of 4-alkylglutamic acid analogs with >99% enantiomeric excess for targeted inhibition of EAAT1-3 [2].
As a viable substrate for glutamic-aspartic transaminase (GOT1), it is employed in enzymatic assays to study the substrate tolerance and kinetic mechanisms of pyridoxal phosphate-dependent enzymes in amino acid metabolism [3].